

2-Fluoro-1,8-Naphthyridine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-fluoro-1,8-naphthyridine

Cat. No.: B8703444

[Get Quote](#)

Chemical Identity & Core Properties

2-fluoro-1,8-naphthyridine is a fused heteroaromatic scaffold characterized by high electron deficiency. The presence of the fluorine atom at the C2 position, adjacent to the ring nitrogen, creates a highly reactive center for nucleophilic aromatic substitution (

), making it a valuable "activated" intermediate for installing complex substituents in medicinal chemistry campaigns.

Key Identifiers

Property	Data
CAS Number	1309379-38-1
IUPAC Name	2-Fluoro-1,8-naphthyridine
Molecular Formula	
Molecular Weight	148.14 g/mol
SMILES	<chem>Fc1nc2c(cccc2)nc1</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, CHCl ; sparingly soluble in water.[1][2]

Structural Analysis

The 1,8-naphthyridine core consists of two fused pyridine rings containing nitrogen atoms at positions 1 and 8.

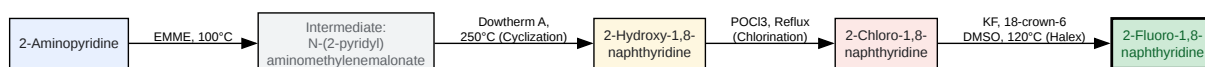
- **Electronic Environment:** The N1 and N8 atoms exert a strong electron-withdrawing effect, significantly depleting electron density at the C2 and C7 positions.
- **Fluorine Effect:** The C2-fluorine atom enhances this electrophilicity via the inductive effect (-I), while simultaneously offering a compact steric profile (Van der Waals radius $\sim 1.47 \text{ \AA}$) that mimics hydrogen, minimizing steric clashes in enzyme binding pockets.

Synthesis & Manufacturing Protocol

The synthesis of **2-fluoro-1,8-naphthyridine** typically proceeds via a Halogen Exchange (Halex) reaction from the corresponding chloro-derivative. The 2-chloro precursor is synthesized via a condensation-cyclization sequence starting from 2-aminopyridine.

Synthetic Pathway Diagram

The following flowchart outlines the industrial-standard route:



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis from commercially available 2-aminopyridine.

Detailed Experimental Protocol

Step 1: Chlorination (Precursor Synthesis)

- Reagents: 2-Hydroxy-1,8-naphthyridine (1.0 eq), Phosphorus oxychloride (5.0 eq).
- Procedure: Suspend the hydroxy compound in neat. Heat to reflux (105°C) for 2-4 hours until the solution becomes clear.
- Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with to pH 8. Extract with dichloromethane (DCM).
- Yield: 2-Chloro-1,8-naphthyridine (typically >85%).

Step 2: Fluorination (Halex Reaction) Note: Anhydrous conditions are critical to prevent hydrolysis back to the hydroxy compound.

- Reagents: 2-Chloro-1,8-naphthyridine (1.0 eq), Potassium Fluoride (spray-dried, 3.0 eq), 18-Crown-6 (0.1 eq).
- Solvent: Anhydrous DMSO or Sulfolane.
- Procedure:
 - Combine reagents in a sealed pressure vessel (to prevent loss of volatiles).

- Heat to 120–140°C for 12–24 hours. Monitor by TLC or LC-MS (Target mass: 149.05 [M+H]).
- Purification: Dilute with water, extract with Ethyl Acetate. The product can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile: Nucleophilic Aromatic Substitution ()

The defining characteristic of **2-fluoro-1,8-naphthyridine** is its high susceptibility to reactions.

The "Fluorine Advantage"

While fluorine is a poor leaving group in

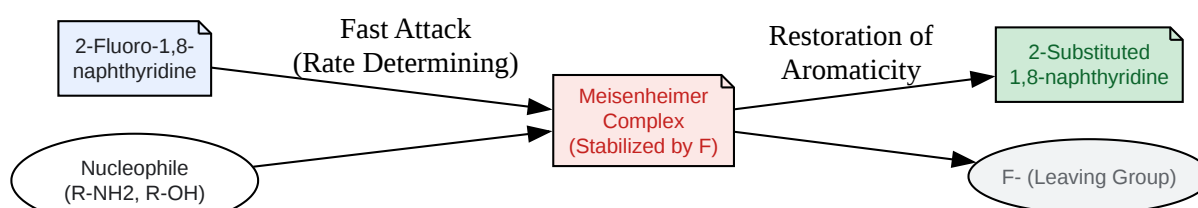
/

reactions due to the strong C-F bond, it is the superior leaving group in

reactions for heteroaromatics.

- Mechanism: The rate-determining step is the nucleophilic attack, which disrupts aromaticity.
- Inductive Stabilization: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine or bromine, lowering the activation energy for the attack.

Reaction Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Mechanism of S_NAr displacement at the C2 position.

Strategic Applications in Drug Design

- Fragment-Based Drug Discovery (FBDD):
 - NMR Spy: The fluorine atom serves as a sensitive NMR probe.^{[2][3][4][5]} Binding events with a protein target cause measurable chemical shift perturbations (CSPs) in the spectrum, allowing for the detection of weak hits.
- Bioisosterism:
 - The 1,8-naphthyridine core is a bioisostere of quinoline and naphthalene but with improved water solubility and H-bond accepting capacity (N1/N8).
 - Used in kinase inhibitors (e.g., replacing the quinoline core in c-Met or VEGFR inhibitors).

Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis to 2-hydroxy derivative).
- Disposal: Fluorinated heterocycles should be disposed of via high-temperature incineration with scrubbers for HF generation.

References

- Chemical Structure & Identifiers: **2-Fluoro-1,8-naphthyridine** CAS 1309379-38-1. BLD Pharm Catalog. [Link](#)
- Synthesis of Naphthyridines: 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 2021. [Link](#)
- Reactivity (

): Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J. Org. Chem., 2014.[7] [Link](#)

- NMR Applications: Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link](#)
- General Properties: 1,8-Naphthyridine.[1][8][9] PubChem Database. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 14759-22-9,3-Methyl-1,8-naphthyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Fluoro-1,8-Naphthyridine: Technical Profile & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8703444/docs#2-fluoro-1-8-naphthyridine-technical-profile-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)